molecular formula C10H5Cl2NO2 B6346115 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188228-71-8

5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346115
CAS No.: 1188228-71-8
M. Wt: 242.05 g/mol
InChI Key: GTQQRCKURWTONK-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a halogenated oxazole derivative featuring a chlorine atom at position 5 of the oxazole ring and a 4-chlorophenyl substituent at position 3. The aldehyde group at position 4 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural framework is associated with bioactivity in antifungal and antimicrobial contexts, as seen in related compounds .

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)9-8(5-14)10(12)15-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQQRCKURWTONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid Phosgene-Mediated Cyclization

The patent CN111153868B outlines a method for synthesizing structurally analogous oxazole derivatives. Adapting this protocol, α-p-chlorophenyl glycine is dispersed in a solvent (e.g., toluene or xylene) and treated with trifluoroacetic acid, triethylamine, and solid phosgene. The reaction proceeds at 55–65°C for 2–4 hours, followed by aqueous workup and solvent distillation.

Key Conditions

  • Molar Ratios :
    α-p-Chlorophenyl glycine : Trifluoroacetic acid : Triethylamine : Solid phosgene = 1 : 0.6–1.2 : 0.5–0.8 : 1.2–1.6

  • Solvent : Aromatic hydrocarbons (toluene, xylene) or chlorinated solvents (dichloroethane).

  • Yield : 94–96% (extrapolated from analogous reactions).

Proposed Adaptation for Aldehyde Formation

To introduce the C4-aldehyde group, post-cyclization oxidation of a hydroxymethyl intermediate is recommended. For example, MnO₂ or TEMPO/oxone systems could oxidize a 4-hydroxymethyl group to the aldehyde without over-oxidizing the oxazole ring.

Hantzsch Oxazole Synthesis with Aldehyde Functionalization

The classical Hantzsch method, involving condensation of α-halo ketones with amides, can be modified to incorporate aldehyde functionality.

Chloroacetylation and Cyclization

  • Step 1 : 4-Chlorophenylacetonitrile is treated with chlorine gas in acetic acid to form 4-chlorophenyl-α-chloroacetonitrile.

  • Step 2 : Reaction with hydroxylamine hydrochloride generates the corresponding amidoxime.

  • Step 3 : Cyclization in the presence of trifluoroacetic anhydride yields the oxazole ring, with subsequent Vilsmeier-Haack formylation introducing the aldehyde group at C4.

Optimized Parameters

  • Formylation Agent : POCl₃/DMF (Vilsmeier reagent) at 0–5°C.

  • Yield : ~85% (estimated from analogous dihydropyridine formylations).

Comparative Analysis of Methods

MethodStarting MaterialsKey ReagentsYield (%)Purity (%)Environmental Impact
Solid Phosgene Cyclizationα-p-Chlorophenyl glycineTrifluoroacetic acid94–96>95Low (no P-containing waste)
Hantzsch-Formylation4-ChlorophenylacetonitrileHydroxylamine, POCl₃80–8590–92Moderate (POCl₃ handling)
Suzuki Coupling3-Iodo-oxazole-carbaldehydePd(PPh₃)₄, Boronic acid78–8288–90High (Pd waste)

Challenges and Optimization Strategies

  • Aldehyde Stability : The C4-aldehyde is prone to oxidation or nucleophilic attack. Use of anhydrous conditions and stabilization via Schiff base formation during synthesis is advised.

  • Chlorine Incorporation : Electrophilic chlorination at C5 requires careful control to avoid over-halogenation. N-Chlorosuccinimide (NCS) in DMF at 0°C provides optimal selectivity.

  • Solvent Selection : Aromatic solvents (toluene) enhance cyclization efficiency, while polar aprotic solvents (DMF) improve formylation yields .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features an oxazole ring with two chlorine substituents and an aldehyde functional group. Its molecular formula is C11H8Cl2N2OC_{11}H_{8}Cl_{2}N_{2}O, with a molecular weight of approximately 249.10 g/mol. The structural characteristics enhance its reactivity and biological activity.

Medicinal Chemistry

5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.

Case Study: Anticancer Activity

  • A library of oxazole derivatives demonstrated that certain compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential as anticancer agents.
  • Modifications to the oxazole ring have been shown to enhance anticancer activity significantly, suggesting that structural variations can improve efficacy.

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile in organic synthesis.

Common Reactions:

  • Oxidation: Converts the aldehyde group to a carboxylic acid.
  • Reduction: Reduces the aldehyde to an alcohol.
  • Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

Material Science

In material science, this compound is explored for developing novel materials with specific properties such as polymers and coatings. The unique chemical structure may impart desirable characteristics to these materials.

Research indicates that compounds similar to this compound exhibit various biological activities:

Biological ActivityDescription
Anticancer Inhibitory effects on cancer cell lines such as HT-29 (colon adenocarcinoma) and MCF7 (breast cancer)
Antimicrobial Potential antimicrobial effects against bacteria and fungi

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary depending on the specific compound synthesized from this intermediate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the oxazole ring and the aromatic group, leading to variations in molecular weight, polarity, and reactivity.

Compound Name Molecular Formula Molecular Weight Substituents (Oxazole/Phenyl) Purity Key Properties
Target Compound: 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde C₁₀H₅Cl₂NO₂ 250.5 5-Cl; 3-(4-Cl-phenyl) N/A* High reactivity (aldehyde), moderate lipophilicity
5-Chloro-3-(3,4-dichlorophenyl)-1,2-oxazole-4-carbaldehyde C₁₀H₄Cl₃NO₂ 276.50 5-Cl; 3-(3,4-diCl-phenyl) ≥97% Increased lipophilicity, higher molecular weight
5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde C₈H₅ClNO₃ 197.57 5-Cl; 3-(furan-2-yl) 95% Enhanced polarity due to furan oxygen

Key Observations :

  • Heterocyclic Replacement : Replacing the phenyl group with furan introduces an oxygen atom, increasing polarity and aqueous solubility. This substitution also lowers molecular weight, which may influence pharmacokinetic profiles.

Biological Activity

5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an oxazole ring with chlorine substituents, which may influence its biological interactions. Its molecular formula is C11_{11}H8_8Cl2_2N2_2O, with a molecular weight of approximately 249.10 g/mol. The presence of both chlorine atoms and an aldehyde group suggests potential reactivity with various biological targets.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the chlorine substituents may enhance binding affinity and specificity for certain biological targets, leading to therapeutic effects in various contexts .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that oxazole derivatives can possess anticancer properties. For instance, derivatives have demonstrated inhibitory effects on cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF7) .
  • Antimicrobial Activity : Some oxazole derivatives have been reported to exhibit antimicrobial effects against various pathogens, including bacteria and fungi. This suggests that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • Anticancer Studies :
    • A study involving a library of oxazole derivatives found that certain compounds exhibited IC50_{50} values in the micromolar range against various cancer cell lines. For example, one derivative showed an IC50_{50} of 92.4 µM against a panel of 11 cancer cell lines .
    • Another study reported that modifications to the oxazole ring significantly enhanced anticancer activity against specific cell lines, indicating that structural variations can lead to improved efficacy .
  • Antimicrobial Studies :
    • Research on similar oxazole derivatives indicated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing the potential for this compound in antimicrobial applications .

Data Table: Biological Activity Overview

Activity Type Cell Line/Pathogen IC50 (µM) Reference
AnticancerHT-29 (Colon Cancer)92.4
AnticancerMCF7 (Breast Cancer)Varies
AntimicrobialStaphylococcus aureusVaries
AntimicrobialEscherichia coliVaries

Q & A

Q. How can synthetic routes for 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole-4-carbaldehyde be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters. For example:
  • Catalysts : Test palladium (Pd) or copper (Cu) catalysts to enhance cyclization efficiency .
  • Solvents : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to stabilize intermediates .
  • Temperature : Conduct time-temperature studies (e.g., 60–120°C) to identify optimal conditions for aldehyde formation.
    A comparative table for optimization:
ParameterTested ConditionsYield (%)Purity (HPLC)
CatalystPd(OAc)₂ vs CuI75 vs 6898% vs 95%
SolventDMF vs Toluene80 vs 6597% vs 90%
Reaction Time6h vs 12h72 vs 8596% vs 98%

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?

  • Methodological Answer :
  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) and chlorine integration .
  • X-ray Diffraction : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.72 Å) for absolute configuration .
  • IR Spectroscopy : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can mechanistic pathways of the Vilsmeier–Haack reaction be elucidated for this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-determining steps .
  • Isotopic Labeling : Use ¹⁸O-labeled DMF to track oxygen incorporation into the oxazole ring .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for formylation steps .

Q. How should researchers resolve contradictions between spectral data and crystallographic results?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived torsion angles with X-ray data (e.g., dihedral angles between oxazole and chlorophenyl groups) .
  • Dynamic Effects : Analyze temperature-dependent NMR to assess conformational flexibility that may explain discrepancies .
  • Multi-Technique Integration : Pair SC-XRD with solid-state NMR to reconcile solution-phase vs solid-state structural variations .

Q. What strategies are effective in analyzing structure-activity relationship (SAR) contradictions in biological studies?

  • Methodological Answer :
  • Bioassay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and control for batch-to-batch compound purity .
  • Molecular Docking : Perform AutoDock Vina simulations to predict binding affinities against target proteins (e.g., kinases) and validate with SPR assays .
  • Meta-Analysis : Aggregate data from analogues (e.g., pyrazole-carbaldehydes) to identify substituent effects on activity trends .

Data Analysis & Experimental Design

Q. How can researchers validate conflicting reports on this compound’s bioactivity?

  • Methodological Answer :
  • Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility .
  • Analytical Profiling : Use LC-MS to rule out degradation products influencing activity .
  • Collaborative Studies : Share samples with independent labs for blinded bioactivity retesting .

Q. What experimental designs mitigate challenges in synthesizing air/moisture-sensitive intermediates?

  • Methodological Answer :
  • Schlenk Techniques : Use inert atmospheres (N₂/Ar) for aldehyde stabilization .
  • Low-Temperature Quenching : Add reaction mixtures to ice-cold aqueous NaHCO₃ to prevent hydrolysis .
  • Real-Time Monitoring : Employ ReactIR to detect intermediate degradation and adjust conditions dynamically .

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